Acetic acid, (2,4-dodecadiynyloxy)-
Description
Acetic acid, (2,4-dodecadiynyloxy)-, is a derivative of acetic acid functionalized with a 2,4-dodecadiynyloxy group. This compound features a 12-carbon chain containing two conjugated triple bonds (at positions 2 and 4) and an ether linkage to the acetic acid moiety.
Properties
CAS No. |
179600-04-5 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-dodeca-2,4-diynoxyacetic acid |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-7,12-13H2,1H3,(H,15,16) |
InChI Key |
FNMQEBVGAFDLDK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CC#CCOCC(=O)O |
Canonical SMILES |
CCCCCCCC#CC#CCOCC(=O)O |
Other CAS No. |
179600-04-5 |
Synonyms |
montiporic acid A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares acetic acid, (2,4-dodecadiynyloxy)-, with analogous compounds based on functional groups, synthesis routes, and applications.
2,4-Dichlorophenoxy Acetic Acid (2,4-D)
- Structure: Contains a dichlorophenoxy group instead of a diynyloxy chain.
- Applications : Widely used as a herbicide and plant growth regulator. It induces callus formation in plant tissue culture (1–50 μM) and disrupts weed DNA/protein synthesis .
- Toxicity : Classified as moderately toxic (LD₅₀ = 639 mg/kg in rats) .
- Synthesis: Typically prepared via nucleophilic substitution of 2,4-dichlorophenol with chloroacetic acid .
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
- Structure: Combines a thiazolidinone ring with an acetic acid group.
- Applications : Used in medicinal chemistry for antimicrobial and anti-inflammatory activities .
- Synthesis : Formed by reacting hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in dioxane .
Acetic Acid, (Benzoyloxy)-
- Structure : Features a benzoyloxy substituent.
- Reactivity : The ester linkage enables participation in hydrolysis or transesterification reactions .
- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .
Glacial Acetic Acid
- Structure : Pure acetic acid (≥99% concentration).
- Properties : Forms crystalline solids at 16.6°C ; used as a solvent and catalyst in oxidation reactions (e.g., Cu/O₂-mediated furan synthesis) .
- Industrial Relevance : Key precursor in vinyl acetate and cellulose acetate production .
2-(Dodecyloxy)ethoxy Acetic Acid
- Structure : Contains a dodecyl ether chain.
- Applications : Surfactant or emulsifier due to its amphiphilic nature .
Key Comparative Data
Mechanistic and Functional Insights
- Diynyl Group Reactivity: The conjugated triple bonds in 2,4-dodecadiynyloxy groups may enable [2+2] cycloaddition or polymerization, unlike chlorophenoxy or ester-linked analogs. This could make the compound useful in cross-linked polymer networks .
- Acid Strength : The electron-withdrawing diynyloxy group likely increases acidity compared to alkyl ether derivatives (e.g., 2-(dodecyloxy)ethoxy acetic acid) .
- Synthetic Challenges : The absence of synthesis protocols in the evidence suggests difficulties in stabilizing diyne-containing intermediates, which are prone to uncontrolled polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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